molecular formula C7H6ClF3N2 B1333587 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 89810-01-5

3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1333587
CAS No.: 89810-01-5
M. Wt: 210.58 g/mol
InChI Key: XWCGPHUZEGMFAI-UHFFFAOYSA-N
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Description

3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C7H6ClF3N2. It is a derivative of pyridine, characterized by the presence of chlorine, methyl, and trifluoromethyl groups attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine typically involves the chlorination and methylation of pyridine derivatives. One common method starts with 3-methylpyridine, which undergoes chlorination to form 3-chloro-5-(trifluoromethyl)pyridine. This intermediate is then reacted with methylamine under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and methylation processes, often utilizing catalysts to enhance reaction efficiency. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c1-12-6-5(8)2-4(3-13-6)7(9,10)11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCGPHUZEGMFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368758
Record name 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89810-01-5
Record name 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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